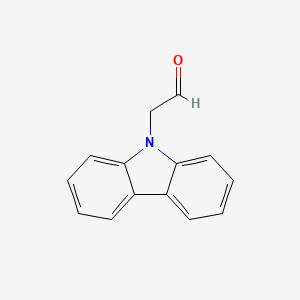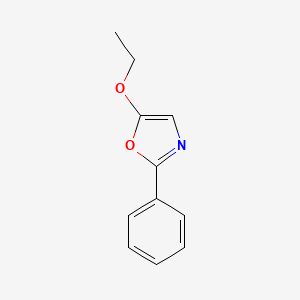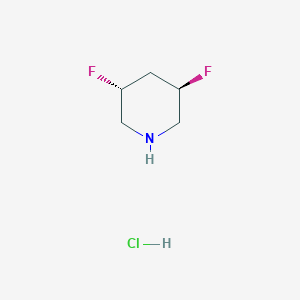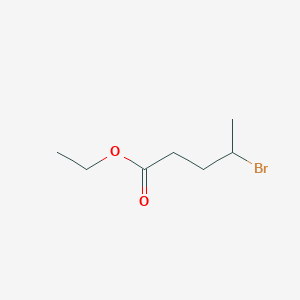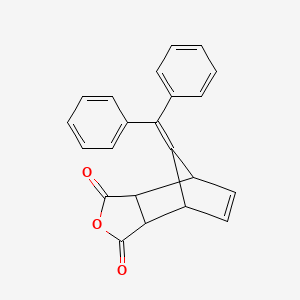![molecular formula C19H13ClF3N3O3 B3060411 Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 338957-79-2](/img/structure/B3060411.png)
Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Vue d'ensemble
Description
Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C19H13ClF3N3O3 and its molecular weight is 423.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compounds and Biological Significance
Triazines, including derivatives like ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate, play a significant role in medicinal chemistry. These compounds are valued for their versatility in biological activities, demonstrating potent pharmacological activities. Triazine analogs have been synthesized and evaluated across various models, showing promising antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory properties, among others. This broad range of activities makes triazine nucleus an area of focus for drug development research (Verma, Sinha, & Bansal, 2019).
Antimicrobial Triclosan and Environmental Impact
While not directly linked to the specified ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate, research on triclosan, a widely used antimicrobial agent, sheds light on the environmental persistence and toxicology of chlorophenoxys. Triclosan's environmental detection underscores the challenges associated with the disposal and degradation of similar compounds. Its transformation into more toxic compounds through abiotic processes highlights the need for studies on the environmental behavior and safer design of related chemical entities (Bedoux et al., 2012).
Chemical Reactivities and Biological Activities of Triazine Derivatives
Further exploration into 1,2,4-triazine derivatives reveals extensive applications in the medicinal, pharmacological, and biological fields. These derivatives have been investigated for their anticancer, anti-HIV, antimicrobial properties, and enzymatic effects, demonstrating the diverse potential of triazine-based compounds in addressing a wide range of health-related issues. The reactivity of these systems varies with solvent polarity, temperature, and molarity, indicating the complexity and versatility of triazine derivatives in drug design and development (Makki, Abdel-Rahman, & Alharbi, 2019).
Insights into Aryloxyphenoxy-propionate Herbicides
Research on aryloxyphenoxy-propionate (AOPP) herbicides provides context for understanding the environmental and biological interactions of similar compounds. AOPPs, known for their herbicidal efficacy, also present environmental toxicity concerns. Microbial catabolism has emerged as an effective method for degrading AOPPs, suggesting potential bioremediation approaches for related compounds. This highlights the importance of understanding both the beneficial applications and environmental implications of chemical substances, including triazine derivatives (Zhou et al., 2018).
Propriétés
IUPAC Name |
ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3/c1-2-28-18(27)15-17(29-14-8-6-13(20)7-9-14)24-16(26-25-15)11-4-3-5-12(10-11)19(21,22)23/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTWFFZAXUFYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423323 | |
| Record name | Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
CAS RN |
338957-79-2 | |
| Record name | Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



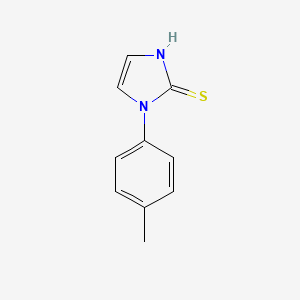
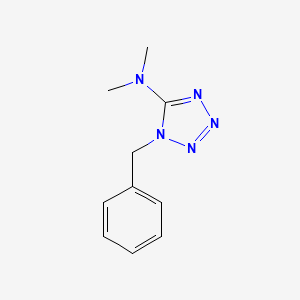


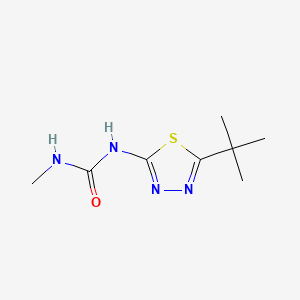
![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3060337.png)
![N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3060338.png)
